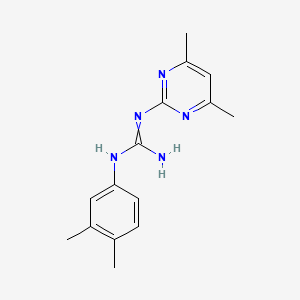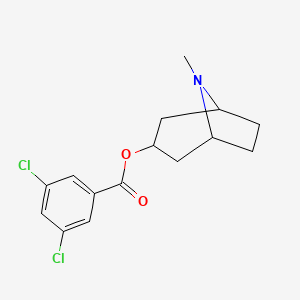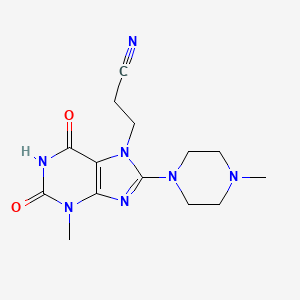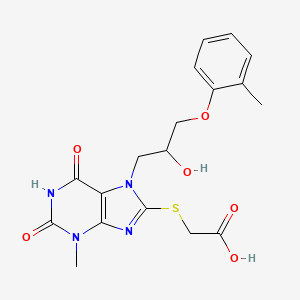![molecular formula C16H19N5O8 B7773456 [3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B7773456.png)
[3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “[3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the formation of intermediate compounds, which are then transformed into the final product through a series of chemical reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The industrial methods focus on maximizing yield and minimizing production costs. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: [3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the reagents used.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
[3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and its role in drug development. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other biomolecules. This binding can modulate the activity of the targets, leading to various biological effects. The pathways involved in the mechanism of action of this compound are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: [3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include those with similar functional groups or structural motifs.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXDFYDZZFYGIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene](/img/structure/B7773386.png)
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7773389.png)
![ethyl (2E)-2-cyano-3-[(2-methoxyphenyl)amino]prop-2-enoate](/img/structure/B7773401.png)
![Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate](/img/structure/B7773405.png)
![N-[6-(4-Fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-fluorophenyl)amine](/img/structure/B7773407.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B7773414.png)



![1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B7773452.png)
![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol](/img/structure/B7773473.png)
![4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B7773478.png)

